molecular formula C6H7BrN2O B2585814 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1429903-85-4

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B2585814
CAS No.: 1429903-85-4
M. Wt: 203.039
InChI Key: LWKRQSQTGUGFAU-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.039. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : A variety of fused oxazine derivatives have been prepared, serving as starting materials for the synthesis of novel compounds with expected significant chemical and pharmacological activities. These derivatives include pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, whose structures were elucidated through spectroscopic data and elemental analysis. Notably, 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives were synthesized efficiently, highlighting a method that leverages the treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid. This synthesis proceeds through an intramolecular etherification process by dehydration of a 1,5-diol intermediate and is promoted by acidic conditions (Mahmoud et al., 2017), (Abonía et al., 2010).

  • Regiocontrolled Synthesis : The compound has been leveraged for regiocontrolled synthesis, enabling the creation of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines from commercially available pyrazoles. This synthesis, optimizing a protected hydroxyethyl group on N1, allows for the high-yield construction of pyrazole-5-aldehydes. Furthermore, the intermediate pyrazole lactols demonstrated versatility as synthetic building blocks (Lindsay-Scott & Rivlin-Derrick, 2019).

Pharmacological and Biological Potential

  • Chemical and Pharmacological Activities : The synthesized oxazine derivatives, including this compound, have been evaluated for their antioxidant and anticancer activities, indicating their potential utility in pharmacological applications (Mahmoud et al., 2017).

  • Inhibitory Applications : Specifically, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives have been identified as inhibitors of PDE-4 isozymes, particularly showing binding affinity for the PDE-4B isoform. This highlights their potential application in the treatment of a range of diseases or disorders, including those affecting the central nervous system (CNS), as well as metabolic, autoimmune, and inflammatory conditions. These compounds act by modulating intracellular signaling molecules like cAMP and cGMP, essential for intracellular signal transduction cascades (Abdel-Magid, 2017).

  • Antimicrobial Activity : Some derivatives, not directly this compound but related compounds, have been synthesized and tested for their antimicrobial activity against various organisms, showing significant performance. This suggests that similar structural compounds could possess antimicrobial properties and warrants further investigation (Hassan, 2013).

Structural and Material Sciences

  • Structural Analysis : Studies have detailed the crystal structures of related compounds, delineating the conformation of oxazine rings and interactions between molecules, such as hydrogen bonding and C-H...π interactions. These analyses provide insights into the molecular configurations and potential applications in material sciences (Castillo et al., 2009).

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKRQSQTGUGFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429903-85-4
Record name 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
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